molecular formula C17H16N4O4S B12581642 2-({[2-Nitro-1-(4-nitrophenyl)propyl]sulfanyl}methyl)-1H-benzimidazole CAS No. 189057-00-9

2-({[2-Nitro-1-(4-nitrophenyl)propyl]sulfanyl}methyl)-1H-benzimidazole

Cat. No.: B12581642
CAS No.: 189057-00-9
M. Wt: 372.4 g/mol
InChI Key: QDDPFRNGTJJXJT-UHFFFAOYSA-N
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Description

2-({[2-Nitro-1-(4-nitrophenyl)propyl]sulfanyl}methyl)-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and chemical properties, making them significant in various fields such as medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-Nitro-1-(4-nitrophenyl)propyl]sulfanyl}methyl)-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the reaction of 2-nitro-1-(4-nitrophenyl)propane with benzimidazole in the presence of a sulfanylating agent. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-({[2-Nitro-1-(4-nitrophenyl)propyl]sulfanyl}methyl)-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-({[2-Nitro-1-(4-nitrophenyl)propyl]sulfanyl}methyl)-1H-benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({[2-Nitro-1-(4-nitrophenyl)propyl]sulfanyl}methyl)-1H-benzimidazole involves its interaction with various molecular targets. The compound can bind to DNA, inhibiting replication and transcription processes. It also interacts with proteins, potentially inhibiting enzymes involved in cell proliferation and survival pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({[2-Nitro-1-(4-nitrophenyl)propyl]sulfanyl}methyl)-1H-benzimidazole apart is its unique combination of nitro and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, from drug development to material science .

Properties

CAS No.

189057-00-9

Molecular Formula

C17H16N4O4S

Molecular Weight

372.4 g/mol

IUPAC Name

2-[[2-nitro-1-(4-nitrophenyl)propyl]sulfanylmethyl]-1H-benzimidazole

InChI

InChI=1S/C17H16N4O4S/c1-11(20(22)23)17(12-6-8-13(9-7-12)21(24)25)26-10-16-18-14-4-2-3-5-15(14)19-16/h2-9,11,17H,10H2,1H3,(H,18,19)

InChI Key

QDDPFRNGTJJXJT-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=C(C=C1)[N+](=O)[O-])SCC2=NC3=CC=CC=C3N2)[N+](=O)[O-]

Origin of Product

United States

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